molecular formula C19H24N4OS B2469633 N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-15-4

N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2469633
M. Wt: 356.49
InChI Key: FXSICCJRYBATBE-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The compound contains an imidazo[2,1-b]thiazole core, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the diethylaminoethyl group suggests it may have basic properties.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. The imidazo[2,1-b]thiazole core may undergo various chemical reactions, including electrophilic substitution at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Biological Properties and Synthesis

  • The preparation and study of compounds related to thiazole derivatives have shown that these compounds possess significant medicinal properties, including potential applications in allergy medication and antimicrobial studies. The structural elucidation of these compounds was achieved using NMR, 13C, and IR spectroscopy, highlighting their relevance in medicinal chemistry and drug discovery research (Reza Moradivalikboni et al., 2014).

Chemoselective Synthesis

  • Research on the chemoselective synthesis of thiazoles via Lawesson's reagent-mediated thionation-cyclization of functionalized enamides has been reported. This method provides an efficient route to various thiazole derivatives, underscoring the versatility and importance of thiazole compounds in organic synthesis and potential pharmacological applications (S. V. Kumar et al., 2013).

Antimicrobial Activity

  • The synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their demonstrated antimicrobial activity highlight the potential of thiazole derivatives in developing new antimicrobial agents. Some of these synthesized compounds have shown effectiveness against various microbial strains, indicating their potential application in addressing antibiotic resistance (V. L. Gein et al., 2015).

Immunomodulatory and Anticancer Activities

  • Studies on novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have revealed their immunomodulatory and anticancer activities. These compounds were identified as significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7, displaying potential for development as novel anticancer and immunomodulatory drugs (H. Abdel‐Aziz et al., 2009).

Corrosion Inhibition

  • The evaluation of 1-(2-ethylamino)-2-methylimidazoline and its derivatives has shown their effectiveness as corrosion inhibitors in acid media. This highlights the potential application of thiazole derivatives in industrial processes and materials science, particularly in protecting metals from corrosion in acidic environments (J. Cruz et al., 2004).

Safety And Hazards

The safety and hazards of this compound would depend on its specific biological activities. Some thiazole derivatives are known to have cytotoxic activities .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSICCJRYBATBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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